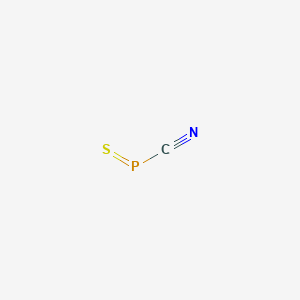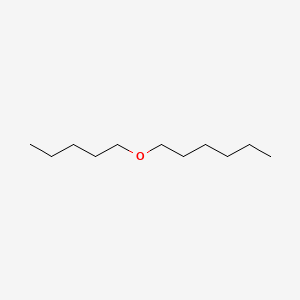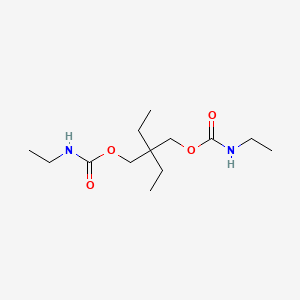
Benzoic acid, 4-(((2-(1-methylethyl)-1H-benzimidazol-1-yl)methyl)amino)-, hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 4-(((2-(1-methylethyl)-1H-benzimidazol-1-yl)methyl)amino)-, hydrazide is a complex organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a benzimidazole ring, an isopropyl group, and a hydrazide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(((2-(1-methylethyl)-1H-benzimidazol-1-yl)methyl)amino)-, hydrazide typically involves multiple steps. One common method starts with the preparation of the benzimidazole intermediate. This is achieved by reacting o-phenylenediamine with an appropriate carboxylic acid under acidic conditions. The resulting benzimidazole is then alkylated with isopropyl bromide to introduce the isopropyl group.
Next, the benzimidazole derivative is reacted with 4-aminobenzoic acid to form the corresponding amide. This step is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). Finally, the amide is converted to the hydrazide by treatment with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
Benzoic acid, 4-(((2-(1-methylethyl)-1H-benzimidazol-1-yl)methyl)amino)-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of benzoquinones or other oxidized derivatives.
Reduction: Formation of primary amines or other reduced forms.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学研究应用
Benzoic acid, 4-(((2-(1-methylethyl)-1H-benzimidazol-1-yl)methyl)amino)-, hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of benzoic acid, 4-(((2-(1-methylethyl)-1H-benzimidazol-1-yl)methyl)amino)-, hydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The hydrazide group can form covalent bonds with nucleophilic sites in proteins, leading to the modification of their function. These interactions can result in the disruption of cellular processes and the induction of biological effects.
相似化合物的比较
Similar Compounds
Benzoic acid, 4-(1-methylethyl)-: A simpler derivative with an isopropyl group but lacking the benzimidazole and hydrazide functionalities.
Benzoic acid, 4-amino-, 1-methylethyl ester: Contains an amino group and an ester functional group, differing in structure and reactivity.
Benzoic acid, 4-(1-methylethyl)-, methyl ester: An ester derivative with an isopropyl group, used in different applications.
Uniqueness
The uniqueness of benzoic acid, 4-(((2-(1-methylethyl)-1H-benzimidazol-1-yl)methyl)amino)-, hydrazide lies in its combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
36841-35-7 |
|---|---|
分子式 |
C18H21N5O |
分子量 |
323.4 g/mol |
IUPAC 名称 |
4-[(2-propan-2-ylbenzimidazol-1-yl)methylamino]benzohydrazide |
InChI |
InChI=1S/C18H21N5O/c1-12(2)17-21-15-5-3-4-6-16(15)23(17)11-20-14-9-7-13(8-10-14)18(24)22-19/h3-10,12,20H,11,19H2,1-2H3,(H,22,24) |
InChI 键 |
GBBQDSGYHCEVHR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC2=CC=CC=C2N1CNC3=CC=C(C=C3)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl-](/img/structure/B14686220.png)





![7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylurea](/img/structure/B14686255.png)

![11-Methoxy-3,3-dimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinoline](/img/structure/B14686260.png)

![alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid](/img/structure/B14686275.png)
